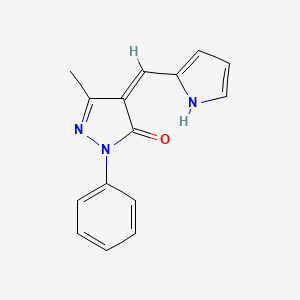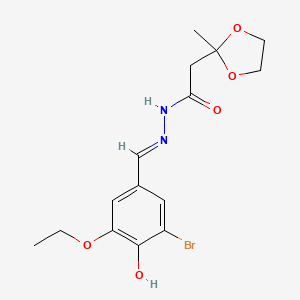
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate, also known as Memantine, is a medication used in the treatment of Alzheimer's disease. It is an NMDA receptor antagonist that works by regulating the activity of glutamate, an important neurotransmitter in the brain. Memantine is a synthetic compound that was first synthesized in the late 1960s and was approved by the FDA in 2003 for the treatment of Alzheimer's disease.
Wirkmechanismus
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate works by regulating the activity of glutamate, an important neurotransmitter in the brain. It acts as an NMDA receptor antagonist, which means that it blocks the activity of glutamate at the NMDA receptor. This helps to prevent the excessive activation of the receptor, which can lead to neuronal damage and cell death.
Biochemical and Physiological Effects
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal growth and survival. Additionally, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been shown to reduce the production of inflammatory cytokines, which can contribute to neuronal damage and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has a number of advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied for its pharmacological effects. Additionally, it has a relatively low toxicity profile, which makes it a safe compound to use in animal studies. However, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate does have some limitations for use in lab experiments. It has a relatively short half-life, which means that it may need to be administered multiple times in order to maintain therapeutic levels in the brain.
Zukünftige Richtungen
There are a number of potential future directions for research on N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate. One area of interest is the development of new formulations of the compound that can improve its bioavailability and increase its efficacy. Additionally, researchers are interested in investigating the potential therapeutic effects of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate in other neurological disorders beyond Alzheimer's disease. Finally, there is ongoing research into the underlying mechanisms of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate's pharmacological effects, which may lead to the development of new drugs that target the glutamatergic system.
Synthesemethoden
The synthesis of N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate involves the reaction of 1-amino-3-methyladamantane with formaldehyde and pyrrolidine. The reaction takes place in the presence of a strong acid catalyst and yields N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine. The oxalate salt of the compound is then formed by reacting the free base with oxalic acid.
Wissenschaftliche Forschungsanwendungen
N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been extensively studied for its potential therapeutic effects in Alzheimer's disease. Numerous clinical trials have demonstrated its efficacy in improving cognitive function and reducing symptoms of dementia. Additionally, N-methyl-1-(1-methyl-2-pyrrolidinyl)methanamine oxalate has been investigated for its potential therapeutic effects in other neurological disorders such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
N-methyl-1-(1-methylpyrrolidin-2-yl)methanamine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.C2H2O4/c1-8-6-7-4-3-5-9(7)2;3-1(4)2(5)6/h7-8H,3-6H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQREKVDXVGGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCN1C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-1-(1-methylpyrrolidin-2-yl)methanamineoxalate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(sec-butylamino)sulfonyl]-N-methylbenzamide](/img/structure/B6134653.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-{[2-(methylthio)-5-pyrimidinyl]methyl}ethanamine](/img/structure/B6134654.png)
![N-(4-ethylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6134655.png)

![1-{[3-(2-fluorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6134663.png)
![N-{2-[(3,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B6134679.png)
![2-(2-chlorobenzyl)-4-[5-(methoxymethyl)-2-furoyl]morpholine](/img/structure/B6134683.png)

![N-{1-[2-(3-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-(2-pyridinylthio)acetamide](/img/structure/B6134702.png)
![1-(1-{1-[3-(3-fluorophenyl)propanoyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)ethanol](/img/structure/B6134719.png)
![2-chloro-N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)benzamide](/img/structure/B6134723.png)
![7-(2,3-dimethoxybenzyl)-2-(2-thienylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6134732.png)
![3-[2-({[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)ethyl]-1,3-oxazolidin-2-one](/img/structure/B6134748.png)